5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide
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Overview
Description
5-methyl-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a carboxamide group, and an oxadiazole moiety, making it a versatile molecule for research and development.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit theHistone Methyltransferase EZH2 , a key candidate oncology target for pharmacological intervention . EZH2 is the catalytic engine of the Polycomb Repressive Complex 2 (PRC2) and plays a major role in transcriptional silencing .
Mode of Action
These inhibitors typically bind to the EZH2 enzyme, preventing it from methylating histone proteins, thereby disrupting the function of the PRC2 complex .
Biochemical Pathways
The PRC2 complex, where EZH2 is a key component, has been shown to play a major role in transcriptional silencing in part by installing methylation marks on lysine 27 of histone 3 . Dysregulation of PRC2 function correlates with certain malignancies and poor prognosis .
Pharmacokinetics
Similar compounds have demonstrated robust antitumor effects in xenograft models when dosed appropriately .
Result of Action
The result of the compound’s action would likely be a disruption in the normal function of the PRC2 complex, leading to changes in gene expression. This could potentially lead to antitumor effects, as has been observed with similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene ring, followed by the introduction of the carboxamide group and the oxadiazole moiety. Common synthetic routes may include:
Thiophene Synthesis: : The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Carboxamide Formation: : The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate carboxylic acid or its derivatives under amide coupling conditions.
Oxadiazole Formation: : The oxadiazole ring can be formed through cyclodehydration reactions, often involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be used to reduce nitro groups or carbonyl groups to amines or alcohols, respectively.
Substitution: : Substitution reactions can be employed to replace functional groups with other atoms or groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Reagents such as halogens (Cl₂, Br₂), alkyl halides, and strong acids or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can include:
Oxidation: : Hydroxylated thiophenes, carboxylic acids, and ketones.
Reduction: : Amines, alcohols, and reduced oxadiazoles.
Substitution: : Halogenated thiophenes, alkylated thiophenes, and substituted oxadiazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: : It has potential as a lead compound for drug development, especially in the treatment of diseases involving oxidative stress or inflammation.
Industry: : The compound can be used in the development of new materials, such as organic semiconductors or dyes.
Comparison with Similar Compounds
This compound can be compared with other thiophene derivatives, carboxamides, and oxadiazoles. Similar compounds include:
Thiophene Derivatives: : Compounds such as thiophene-2-carboxylic acid and its derivatives.
Carboxamides: : Compounds like N-phenylcarboxamide and other substituted carboxamides.
Oxadiazoles: : Compounds such as 1,2,4-oxadiazole-3-carboxamide and its derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-methyl-N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-4-5-10(22-8)14(20)16-7-11-17-12(18-21-11)9-3-2-6-15-13(9)19/h2-6H,7H2,1H3,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBABYJBWKPNEDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=NC(=NO2)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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